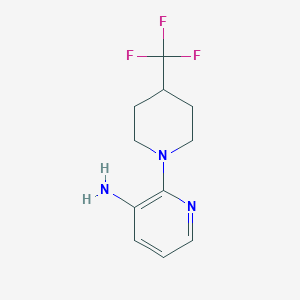

2-(4-(トリフルオロメチル)ピペリジン-1-イル)ピリジン-3-アミン

説明

2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C11H14F3N3 and its molecular weight is 245.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ピペリジン誘導体の合成

ピペリジン誘導体は創薬において極めて重要であり、2-(4-(トリフルオロメチル)ピペリジン-1-イル)ピリジン-3-アミンは、様々な置換ピペリジン、スピロピペリジン、縮合ピペリジン、およびピペリジノンを合成するための重要な中間体として役立ちます 。これらの化合物は、多くの医薬品に含まれていることと、潜在的な生物学的活性があることから重要です。

薬理学的応用

ピペリジン誘導体、例えば本化合物のトリフルオロメチル基は、しばしば薬理学的特性の強化に関連付けられています 。この部分構造は、薬物の生物学的活性を影響を与える可能性があり、新薬開発において貴重な特徴となります。

抗痙攣薬

2-(4-(トリフルオロメチル)ピペリジン-1-イル)ピリジン-3-アミンの構造モチーフは、抗痙攣作用を示すヒドロキシアミドに見られます 。これらの化合物に関する研究は、てんかんやその他の発作性疾患に対する新たな治療法の開発につながる可能性があります。

抗ウイルス剤

この化合物の誘導体は、特にSARS-CoV-2プロテアーゼに対する抗ウイルス活性について研究されてきました 。進行中の研究は、COVID-19やその他のウイルス感染症に対する新規治療法の発見に貢献する可能性があります。

抗結核活性

この化合物の置換N誘導体は、結核(TB)の治療に有望な結果を示しています。 これらの誘導体は合成され、結核菌に対する抗結核活性が評価されました 。これにより、より効果的な結核治療法につながる可能性があります。

創薬におけるフッ素化学

トリフルオロメチル基は、FDA承認薬剤に共通する薬理フォアです。 2-(4-(トリフルオロメチル)ピペリジン-1-イル)ピリジン-3-アミンのような分子にこの基を導入すると、医薬品の効果と安全性プロファイルに大きな影響を与える可能性があります .

作用機序

Target of Action

Similar compounds have been used in the synthesis of active pharmaceutical ingredients (apis), such as naporafenib, a raf inhibitor used in the treatment of raf-driven cancers .

Mode of Action

It’s known that the compound has an amine and a trifluoromethyl group substituted on its pyridine core . These functional groups could potentially interact with its targets, leading to changes in the target’s function.

Biochemical Pathways

It’s known that the compound can be used for synthesising pyridine-based ligands to stabilise hypervalent iodine, which is applied in a wide range of synthetic transformations .

Pharmacokinetics

The compound’s molecular weight (16211 g/mol) and its solid form could potentially influence its bioavailability.

Result of Action

The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy .

Action Environment

The compound’s trifluoromethyl group could potentially impact its chemical reactivity, physico-chemical behavior, and biological activity .

生化学分析

Biochemical Properties

2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The trifluoromethyl group enhances the compound’s binding affinity to these enzymes, leading to potent inhibition or activation effects. Additionally, 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine can interact with proteins involved in metabolic processes, influencing their activity and stability .

Cellular Effects

The effects of 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with key signaling pathways such as the PI3K/Akt and MAPK pathways. This inhibition leads to reduced gene expression of oncogenes and induces apoptosis. In neuronal cells, 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine modulates neurotransmitter release and synaptic plasticity, impacting cognitive functions and memory formation .

Molecular Mechanism

At the molecular level, 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine exerts its effects through specific binding interactions with target biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cellular membranes and reach intracellular targets. Once inside the cell, it binds to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding can lead to conformational changes in the enzyme structure, altering its activity and downstream signaling pathways. Additionally, 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine can influence gene expression by interacting with transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine have been studied over various time periods to understand its stability and long-term impact on cellular functions. The compound has shown good stability under physiological conditions, with minimal degradation over time. Long-term exposure to 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine in cell culture models has revealed sustained inhibition of cell proliferation and metabolic activity. Prolonged exposure may also lead to adaptive responses in cells, such as upregulation of compensatory pathways .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine are dose-dependent. At low doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and neuroprotection, without significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The trifluoromethyl group can influence the metabolic stability of the compound, affecting its half-life and bioavailability. Additionally, 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine can modulate metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by efflux transporters, influencing its intracellular concentration and localization. Once inside the cell, it can bind to cytoplasmic and nuclear proteins, affecting its distribution and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine is critical for its activity and function. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, depending on the cell type and context. Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its effects on cellular processes. For example, in cancer cells, 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine can accumulate in the nucleus and inhibit transcription factors involved in cell proliferation .

特性

IUPAC Name |

2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3/c12-11(13,14)8-3-6-17(7-4-8)10-9(15)2-1-5-16-10/h1-2,5,8H,3-4,6-7,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYOIOYMQYIUDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1462937.png)

![1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride](/img/structure/B1462941.png)

![[5-(Methoxymethyl)-2-thienyl]boronic acid](/img/structure/B1462944.png)

![Pyrazolo[1,5-A]pyridine-3-carbothioamide](/img/structure/B1462947.png)

![{1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1462954.png)

![2-[(4-Fluorophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1462955.png)

![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B1462957.png)

![tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1462958.png)